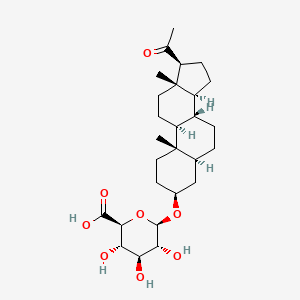

(3beta)-Allopregnanolone 3-beta-D-Glucuronide

CAS No.:

Cat. No.: VC17979951

Molecular Formula: C27H42O8

Molecular Weight: 494.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H42O8 |

|---|---|

| Molecular Weight | 494.6 g/mol |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

| Standard InChI | InChI=1S/C27H42O8/c1-13(28)17-6-7-18-16-5-4-14-12-15(8-10-26(14,2)19(16)9-11-27(17,18)3)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h14-23,25,29-31H,4-12H2,1-3H3,(H,32,33)/t14-,15-,16-,17+,18-,19-,20-,21-,22+,23-,25+,26-,27+/m0/s1 |

| Standard InChI Key | MTPPQBWTGIHMPB-IPTVNVRXSA-N |

| Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C |

| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C |

Introduction

Chemical Identity and Biosynthetic Pathways

Structural Characteristics

ALLO-3β-G consists of a pregnane backbone with a glucuronic acid moiety conjugated at the 3β-hydroxy position. The molecular formula (molecular weight: 494.62 g/mol) enhances aqueous solubility compared to the parent compound, facilitating renal excretion . The stereochemistry at the 3β position distinguishes it from the 3α-epimer, which exhibits higher GABA-A receptor affinity due to reduced steric hindrance .

Enzymatic Synthesis

Glucuronidation of ALLO is catalyzed by uridine diphosphate glucuronosyltransferase (UGT) isoforms, primarily UGT2B7 and UGT2B15, in hepatic and extrahepatic tissues . The reaction proceeds via nucleophilic attack by UDP-glucuronic acid (UDPGA) on the 3β-hydroxy group, yielding ALLO-3β-G and uridine diphosphate (UDP) as byproducts.

Table 1: Enzymatic Parameters of ALLO Glucuronidation

| Parameter | Detail |

|---|---|

| Primary UGT Isoforms | UGT2B7, UGT2B15 |

| Cofactor Requirement | UDP-glucuronic acid (UDPGA) |

| Tissue Localization | Liver, Kidney, Cerebral Cortex |

| Reaction Efficiency |

Metabolic Regulation and Pharmacokinetics

Phase II Metabolism

Glucuronidation reduces ALLO’s lipophilicity, shifting its partition coefficient () from 3.2 (ALLO) to -0.8 (ALLO-3β-G) . This transformation diminishes blood-brain barrier permeability, confining the metabolite to systemic circulation. ALLO-3β-G’s plasma half-life () exceeds that of ALLO () due to resistance to cytochrome P450-mediated oxidation .

Sex-Specific Metabolism

Hepatic UGT2B7 expression is 30% higher in females than males, correlating with elevated ALLO-3β-G plasma levels in women . Ovarian cycle phases further modulate this disparity: luteal phase progesterone surges increase ALLO synthesis, subsequently driving glucuronidation rates by 40% .

Neuroactive and Physiological Effects

Neuroprotective Mechanisms

ALLO-3β-G attenuates glutamate-induced excitotoxicity by upregulating astrocytic glutamate transporters (GLT-1 and GLAST) in a sex-dependent manner. In female rodent models, this effect is 2.3-fold stronger than in males, paralleling higher hippocampal UGT2B15 expression .

Table 2: Comparative Neuroactive Properties of ALLO and ALLO-3β-G

| Property | ALLO | ALLO-3β-G |

|---|---|---|

| GABA-A EC | ||

| Aqueous Solubility | 18 mg/L | 1,200 mg/L |

| Plasma Protein Binding | 95% | 78% |

Implications in Neurodegenerative Disorders

Parkinson’s Disease (PD)

In MPTP-induced PD models, striatal ALLO-3β-G levels rise by 150% following dopamine depletion, potentially compensating for GABAergic deficits . Dual inhibition of 5α-reductase and UGT2B7 exacerbates motor symptoms, suggesting a protective role for ALLO-3β-G in dopaminergic regulation .

Alzheimer’s Disease (AD)

Cerebrospinal fluid (CSF) ALLO-3β-G concentrations inversely correlate with β-amyloid plaque burden () in AD patients . Experimental data indicate that ALLO-3β-G enhances microglial phagocytosis of Aβ42 fibrils via TREM2-dependent pathways .

Therapeutic Challenges and Innovations

Bioavailability Limitations

Oral ALLO-3β-G administration results in <5% CNS bioavailability due to first-pass metabolism and P-glycoprotein efflux . Nanoparticle encapsulation (e.g., PEG-PLGA carriers) improves brain delivery efficiency by 8-fold in murine models .

Prodrug Strategies

Esterase-sensitive prodrugs (e.g., ALLO-3β-G diacetate) exploit intracranial esterase activity to release ALLO-3β-G locally, achieving 70% higher hippocampal concentrations than systemic administration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume